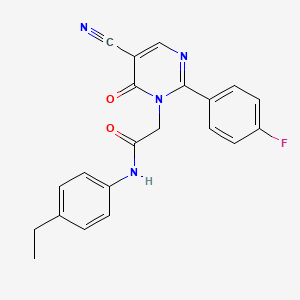

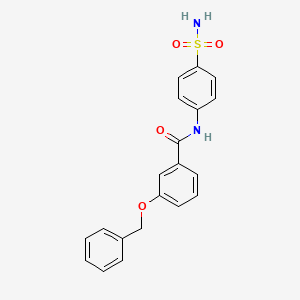

3-(benzyloxy)-N-(4-sulfamoylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications

Carbonic Anhydrase Inhibition

3-(benzyloxy)-N-(4-sulfamoylphenyl)benzamide and its derivatives have been extensively studied for their inhibition of carbonic anhydrase (CA) isoenzymes. Compounds like 4-sulfamoyl-N-(3-morpholinopropyl)benzamide and others have shown nanomolar inhibitory concentration (IC50) values against various CA isoenzymes, including hCA I, hCA II, hCA IV, and hCA XII. These findings indicate the potential of these compounds in modulating physiological processes mediated by CA isoenzymes, highlighting their utility in scientific research aimed at understanding and potentially managing conditions associated with CA activity (Supuran, Maresca, Gregáň, & Remko, 2013).

Synthesis and Structure-Activity Relationships

The synthesis of novel acridine and bis acridine sulfonamides, starting from 4-amino-N-(4-sulfamoylphenyl)benzamide, has been explored to understand the structure-activity relationships in inhibiting cytosolic carbonic anhydrase isoforms II and VII. These studies provide insights into the molecular interactions between the sulfonamide derivatives and CA isoenzymes, aiding in the design of more potent inhibitors. The research demonstrates the versatility of this compound derivatives in probing the functionality of CA enzymes, which are critical in various physiological and pathological processes (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).

Molecular Structure and Computational Studies

The molecular structure and conformational behavior of compounds derived from this compound have been determined through X-ray crystallography and computational chemistry methods. Such studies provide valuable information on the molecular basis of the biological activity of these compounds. Understanding the gas-phase structure and solvation effects on conformation contributes to the rational design of new derivatives with enhanced biological activities. This research underscores the importance of structural analysis in the development of pharmaceutical agents (Remko, Kožíšek, Semanová, & Gregáň, 2010).

Therapeutic Potential and Mechanism of Action

Research into the mechanism of action of this compound derivatives has identified them as potent and selective inhibitors of human carbonic anhydrase isoforms. These findings suggest therapeutic potential in conditions where modulation of CA activity is beneficial. The specificity of these compounds for certain CA isoforms offers a promising avenue for targeted therapy, minimizing potential side effects associated with broader CA inhibition (Abdoli, Bozdağ, Angeli, & Supuran, 2018).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-phenylmethoxy-N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c21-27(24,25)19-11-9-17(10-12-19)22-20(23)16-7-4-8-18(13-16)26-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,22,23)(H2,21,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLWYFZSGFJBLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-(4-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2750639.png)

![({2-[(2,4-Dichlorobenzyl)oxy]-1-naphthyl}methylene)(methyl)ammoniumolate](/img/structure/B2750642.png)

![N-{[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}-2-naphthylacetamide](/img/structure/B2750649.png)

![N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2750650.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea](/img/structure/B2750651.png)

![6-(4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2750654.png)

![[4-[(4-Methylphenyl)sulfonylamino]naphthalen-1-yl] butanoate](/img/structure/B2750655.png)

![3-methyl-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2750658.png)